A Spectroscopic and Structural Elucidation of Methyl 2-chloro-5-cyanobenzoate: A Technical Guide
A Spectroscopic and Structural Elucidation of Methyl 2-chloro-5-cyanobenzoate: A Technical Guide
Executive Summary: Methyl 2-chloro-5-cyanobenzoate (C₉H₆ClNO₂) is a pivotal intermediate in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring a trisubstituted benzene ring with chloro, cyano, and methyl ester functionalities, necessitates rigorous characterization to ensure identity, purity, and quality for subsequent chemical transformations. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define this compound. Authored from the perspective of a senior application scientist, this document not only presents the spectral data but also explains the underlying chemical principles and experimental considerations essential for researchers and drug development professionals. The integration of these analytical techniques provides a self-validating system for the unambiguous structural confirmation of Methyl 2-chloro-5-cyanobenzoate.
Introduction and Analytical Strategy
The precise arrangement of substituents on the aromatic ring of Methyl 2-chloro-5-cyanobenzoate dictates its reactivity and suitability as a precursor. Therefore, a multi-faceted analytical approach is not just recommended but essential for its characterization. Spectroscopic analysis serves as the cornerstone of modern chemical synthesis, providing a detailed fingerprint of a molecule's structure and electronic environment.[2] This guide employs an integrated strategy, leveraging the strengths of NMR for mapping the carbon-hydrogen framework, IR for identifying functional groups, and MS for determining molecular weight and fragmentation patterns. This combined methodology ensures a comprehensive and definitive structural assignment.
Caption: Integrated workflow for the structural confirmation of Methyl 2-chloro-5-cyanobenzoate.
Molecular Structure and Spectroscopic Overview
The structure of Methyl 2-chloro-5-cyanobenzoate (CAS 914106-36-8) is presented below.[3] The substituents exert distinct electronic effects that are critical for interpreting the resulting spectra. The chlorine atom and the methyl ester group are ortho-para directing, while the cyano group is a meta-director. Their combined influence creates a unique electronic environment for each atom, which is reflected in the spectroscopic data.
Caption: Structure of Methyl 2-chloro-5-cyanobenzoate with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the precise connectivity of atoms in the molecule. The analysis is conducted in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to show four distinct signals corresponding to the three aromatic protons and the three methyl protons. The electronic environment dictates the chemical shift (δ) of each proton. The electron-withdrawing nature of the cyano and ester groups will shift the aromatic protons downfield.
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Methyl Protons (-OCH₃): A sharp singlet integrating to three protons is expected, typically in the range of δ 3.9-4.0 ppm.
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Aromatic Protons (H3, H4, H6): These three protons form a complex splitting pattern (an AMX system).
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H6: This proton is ortho to the cyano group and will likely appear as a doublet with a small coupling constant (J ≈ 2-3 Hz) due to meta-coupling with H4. It is expected to be the most downfield of the aromatic protons.
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H4: This proton is ortho to the chloro group and meta to both the cyano and ester groups. It will likely appear as a doublet of doublets, with a larger ortho-coupling to H3 (J ≈ 8-9 Hz) and a smaller meta-coupling to H6 (J ≈ 2-3 Hz).
-
H3: This proton is ortho to the chloro group and will appear as a doublet due to ortho-coupling with H4 (J ≈ 8-9 Hz).
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Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~8.1 | d | ~2.5 | 1H | H6 |
| ~7.8 | dd | ~8.5, ~2.5 | 1H | H4 |
| ~7.6 | d | ~8.5 | 1H | H3 |
| ~3.95 | s | - | 3H | -OCH₃ |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to display nine unique signals, one for each carbon atom in a different chemical environment. The chemical shifts are highly sensitive to the electronic effects of the substituents.
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Methyl Carbon (-OCH₃): Expected around δ 53 ppm.
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Nitrile Carbon (-C≡N): Typically appears in the δ 115-120 ppm range.[4]
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Aromatic Carbons (C1-C6): These will appear between δ 125-140 ppm. The carbons directly attached to substituents (C1, C2, C5) will have their shifts significantly influenced. Quaternary carbons often show lower intensity peaks.[5]
-
Carbonyl Carbon (-C=O): The ester carbonyl carbon is expected in the δ 164-168 ppm region.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165 | C=O |
| ~138 | C-Cl (C2) |
| ~135 | C-H (C4) |
| ~134 | C-H (C6) |
| ~132 | C-COOCH₃ (C1) |
| ~131 | C-H (C3) |
| ~118 | C-CN (C5) |
| ~116 | C≡N |
| ~53 | -OCH₃ |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of Methyl 2-chloro-5-cyanobenzoate and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer probe for the sample.
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Collect 16-32 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 240 ppm, centered around 120 ppm.
-
Collect 1024 or more scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra by setting the TMS signal to 0.00 ppm for ¹H and ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The vibrational frequencies of bonds within the molecule correspond to specific absorption peaks in the IR spectrum.
Interpretation of Key Vibrational Modes
The IR spectrum of Methyl 2-chloro-5-cyanobenzoate will be dominated by absorptions from the nitrile, ester, and aromatic functionalities.
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C≡N Stretch: A sharp, strong absorption characteristic of the nitrile group is expected in the 2240-2220 cm⁻¹ region.[6][7]
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C=O Stretch: A very strong, sharp peak corresponding to the ester carbonyl stretch will be prominent around 1735-1720 cm⁻¹.
-
C-O Stretch: Two absorptions associated with the ester C-O bonds are expected between 1300-1000 cm⁻¹.
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Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.
-
C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.[8]
-
C-Cl Stretch: A moderate absorption in the fingerprint region, typically between 800-600 cm⁻¹, indicates the C-Cl bond.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic |
| 2960-2850 | Weak | C-H Stretch | -OCH₃ |
| ~2230 | Strong, Sharp | C≡N Stretch | Nitrile |
| ~1725 | Strong, Sharp | C=O Stretch | Ester |
| 1600, 1570, 1475 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1250, ~1100 | Strong | C-O Stretch | Ester |
| ~750 | Strong | C-Cl Stretch | Aryl Halide |
Experimental Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) of the FTIR spectrometer is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid Methyl 2-chloro-5-cyanobenzoate sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, which helps to piece together its structure.
Analysis of Molecular Ion and Fragmentation
Using a technique like Electron Ionization (EI), the mass spectrum will show the molecular ion (M⁺˙) and various fragment ions.
-
Molecular Ion (M⁺˙): The molecular formula C₉H₆ClNO₂ corresponds to a monoisotopic mass of approximately 195.01 Da.[1] A key feature will be the isotopic pattern of chlorine. The spectrum will show two peaks for the molecular ion: one at m/z 195 (for ³⁵Cl) and another at m/z 197 (for ³⁷Cl) with a relative intensity ratio of approximately 3:1.
-
Key Fragmentation Pathways: A primary and logical fragmentation step is the loss of the methoxy radical (·OCH₃, 31 Da) from the molecular ion to form a stable acylium ion at m/z 164/166. This fragment can then lose carbon monoxide (CO, 28 Da) to yield an ion at m/z 136/138.
Caption: Proposed primary fragmentation pathway for Methyl 2-chloro-5-cyanobenzoate in EI-MS.
Table 4: Predicted Key Ions in Mass Spectrum
| m/z Value | Relative Intensity | Identity |
|---|---|---|
| 197 | ~33% of m/z 195 | [M+2]⁺˙ (³⁷Cl Isotope) |
| 195 | Base Peak | [M]⁺˙ (³⁵Cl Isotope) |
| 166 | Low | [M - ·OCH₃]⁺ (³⁷Cl Isotope) |
| 164 | High | [M - ·OCH₃]⁺ (³⁵Cl Isotope) |
| 136 | Moderate | [M - ·OCH₃ - CO]⁺ |
Experimental Protocol for MS Data Acquisition (EI-GC/MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an electron ionization (EI) source.
-
GC Separation: Inject 1 µL of the solution into the GC. Use a suitable column (e.g., DB-5ms) and temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to separate the compound from any impurities.
-
MS Detection: The EI source energy is typically set to 70 eV.
-
Data Acquisition: Acquire mass spectra across a range of m/z 40-400 as the compound elutes from the GC column.
-
Analysis: Identify the peak corresponding to Methyl 2-chloro-5-cyanobenzoate in the total ion chromatogram and analyze its corresponding mass spectrum.
Conclusion
The structural identity of Methyl 2-chloro-5-cyanobenzoate is definitively established through the congruent application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy elucidates the exact arrangement of protons and carbons, IR spectroscopy confirms the presence of the critical nitrile and ester functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation. This comprehensive spectroscopic profile serves as a reliable benchmark for quality control, ensuring the integrity of this key intermediate for its intended applications in research and development.
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